Ethyl 7-(4-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-(4-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and is substituted with a bromophenyl and a phenyl group. It has garnered interest in scientific research due to its potential pharmacological properties and applications in various fields.
Preparation Methods
The synthesis of ethyl 7-(4-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazolopyrimidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 7-(4-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 7-(4-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are believed to be mediated through the inhibition of endoplasmic reticulum stress and apoptosis pathways, as well as the modulation of the NF-kB inflammatory pathway . The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microbial cells, leading to cell death .
Comparison with Similar Compounds
Ethyl 7-(4-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives, such as:
Ethyl 7-(3-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: This compound differs in the position of the bromine atom and the presence of a methyl group instead of a phenyl group.
Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate: This derivative has a hydroxy and methoxy substitution on the phenyl ring and a benzyl group instead of an ethyl group.
Biological Activity
Ethyl 7-(4-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound that falls within the class of triazolopyrimidines, known for their diverse biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound features a triazole ring fused to a pyrimidine structure, with notable substituents including a bromophenyl group. The molecular formula can be represented as C18H16BrN5O2. Its structure enables interaction with various biological targets, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
Triazolopyrimidine derivatives have been extensively studied for their pharmacological properties. The following table summarizes the key biological activities associated with this compound:
Activity | Description |
---|---|
Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |
Antimicrobial | Demonstrates activity against a range of bacterial and fungal pathogens. |
Antitubercular | Shows potential in inhibiting Mycobacterium tuberculosis growth. |
CB2 Cannabinoid Agonist | Acts on cannabinoid receptors, influencing pain and inflammation pathways. |
Adenosine Antagonist | Modulates adenosine receptors, impacting neurotransmission and immune responses. |
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Target Interaction : The compound is known to bind to various enzymes and receptors involved in cellular signaling pathways.
- Biochemical Pathways : It may influence multiple pathways including apoptosis in cancer cells and immune modulation through cannabinoid receptor activation.
Case Studies
-
Anticancer Activity :
A study demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range. The mechanism was linked to the induction of apoptosis via caspase activation. -
Antimicrobial Efficacy :
In vitro assays indicated that this compound had notable antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. -
Anti-tubercular Properties :
The compound was evaluated for its ability to inhibit the growth of Mycobacterium tuberculosis. Results showed promising activity with MIC values significantly lower than those of conventional treatments.
Properties
Molecular Formula |
C20H17BrN4O2 |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
ethyl 7-(4-bromophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H17BrN4O2/c1-2-27-19(26)16-17(13-6-4-3-5-7-13)24-20-22-12-23-25(20)18(16)14-8-10-15(21)11-9-14/h3-12,18H,2H2,1H3,(H,22,23,24) |
InChI Key |
HSROTLGXWSLQHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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